molecular formula C18H20ClNO4S B3001021 4-acetyl-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide CAS No. 1798660-46-4

4-acetyl-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide

Cat. No. B3001021
CAS RN: 1798660-46-4
M. Wt: 381.87
InChI Key: FCZBTMIGUOXZFF-UHFFFAOYSA-N
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Description

The compound "4-acetyl-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide" appears to be closely related to a class of compounds that have been synthesized and structurally characterized in recent studies. These compounds typically involve the acetylation of an aromatic amine and the introduction of a sulfonyl group, resulting in molecules with V-shaped conformations and potential for various intermolecular interactions.

Synthesis Analysis

The synthesis of related compounds, such as N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide and N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide, involves the condensation of an aminoacetophenone with a substituted benzenesulfonyl chloride under base conditions. This method has been reported to offer excellent yields, short reaction times, and high purity of the final product . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic route could be employed, with the appropriate substitutions on the phenyl rings and the use of a methoxypropyl group.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by V-shaped conformations, with dihedral angles between the benzene rings of approximately 84° to 87° . The substituents on the benzene rings, such as methoxy and chloro groups, are roughly coplanar with their respective rings, indicating a degree of planarity in the overall molecular structure. The presence of intramolecular hydrogen bonding, such as C—H⋯O interactions, contributes to the stabilization of this conformation .

Chemical Reactions Analysis

While the specific chemical reactions of "4-acetyl-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide" are not provided, the related compounds exhibit a propensity for intermolecular interactions. These include N—H⋯O and C—H⋯O hydrogen bonds, which link molecules into chains or networks within the crystal lattice. Additionally, weak C—H⋯π, C—Cl⋯π, and π⋯π interactions have been observed, which may contribute to the stability and packing of the crystals .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the related compounds studied. The crystal structures are stabilized by various intermolecular interactions, which could influence the melting points, solubility, and crystal habit. Spectroscopic techniques such as 1H-NMR, FT-IR, and UV-Vis have been utilized to elucidate the chemical structures of these compounds, suggesting that similar analytical methods would be applicable for the compound . The presence of the acetyl and sulfonyl groups, as well as the substituted aromatic rings, would likely affect the compound's reactivity and interaction with other molecules.

Scientific Research Applications

Chemical Synthesis and Carbonic Anhydrase Inhibitory Effects

The study by Gul et al. (2016) highlights the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, showcasing the chemical structures confirmed through various spectroscopic methods. This research demonstrates the potent inhibitory effects of newly synthesized sulphonamide derivatives against human cytosolic carbonic anhydrase I and II isoenzymes, presenting a significant stride in understanding the therapeutic potential of these compounds. The methodological advancements in synthesis, using microwave irradiation, offer insights into efficient and innovative approaches to drug development (Gul et al., 2016).

Cognitive Enhancing Properties in Neuropharmacology

Hirst et al. (2006) explore the potent and selective inhibition of the 5-HT6 receptor by SB-399885, emphasizing its high affinity and competitive antagonism. This compound's ability to significantly improve cognitive functions in aged rat models, alongside the enhancement of cholinergic function, underscores its potential in treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia. This research illuminates the broad spectrum of therapeutic applications for 5-HT6 receptor antagonists, providing a foundation for future pharmacological interventions (Hirst et al., 2006).

Antiproliferative Activity and Molecular Docking

Fahim and Shalaby (2019) discuss the synthesis of novel benzenesulfonamide derivatives, highlighting their antitumor activity against HepG2 and MCF-7 cell lines. This research not only showcases the potential of these compounds in cancer therapy but also includes molecular docking and DFT calculations, providing a comprehensive understanding of their interactions with biological targets. The study exemplifies the integration of synthetic chemistry, biological evaluation, and computational methods in the search for effective cancer treatments (Fahim & Shalaby, 2019).

Crystal Structure Analysis and Synthetic Efficiency

Kobkeatthawin et al. (2017) present a highly efficient and simple route to synthesize N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, detailing the crystal structure and offering insights into the molecular architecture. This study provides valuable information on the structural aspects of benzenesulfonamides, contributing to the field of crystallography and materials science. The methodology outlined offers potential for application in various scientific and industrial contexts, enhancing the understanding of compound synthesis and structure-function relationships (Kobkeatthawin et al., 2017).

Safety And Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

4-acetyl-N-[2-(3-chlorophenyl)-2-methoxypropyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4S/c1-13(21)14-7-9-17(10-8-14)25(22,23)20-12-18(2,24-3)15-5-4-6-16(19)11-15/h4-11,20H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZBTMIGUOXZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide

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